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molecular formula C10H13NO B096871 alpha-Phenylaziridine-1-ethanol CAS No. 17918-11-5

alpha-Phenylaziridine-1-ethanol

Cat. No. B096871
M. Wt: 163.22 g/mol
InChI Key: LYWIFGDFJLWXHK-UHFFFAOYSA-N
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Patent
US04107170

Procedure details

To a solution of 43.0 g. (1.0 mole) of ethyleneimine and 60.0 g. (0.5 mole) of styrene oxide is added 3 drops of water and 0.2 g. of potassium hydroxide. The mixture is heated at reflux for 11/2 hours. Distillation of the excess ethyleneimine from the crude product gives 55.6 g. (68%) of the crystalline product. Recrystallization gives pure dl-α-phenyl-1-aziridineethanol with melting point 74°-76° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crystalline product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:3][CH2:2]1.[CH2:4]1[O:12][CH:5]1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[K+]>O>[C:6]1([CH:5]([OH:12])[CH2:4][N:3]2[CH2:2][CH2:1]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C1CN1
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
crystalline product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 11/2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the excess ethyleneimine from the crude product
CUSTOM
Type
CUSTOM
Details
gives 55.6 g
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN1CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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